molecular formula C16H14N2O2S B6500305 5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-41-6

5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B6500305
CAS No.: 942005-41-6
M. Wt: 298.4 g/mol
InChI Key: AGLJISBJWYTVDT-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a carboxamide moiety linked to a 2-(methylsulfanyl)phenyl group. This structure combines electron-rich aromatic systems (furan and pyridine) with a thioether-containing aryl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-7-8-13-12(17-10)9-14(20-13)16(19)18-11-5-3-4-6-15(11)21-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLJISBJWYTVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furo[3,2-b]pyridine core, which is a bicyclic structure known for its diverse chemical reactivity. The presence of a methylsulfanyl group and a carboxamide functional group contributes to its unique properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14N2O2S
Molecular Weight286.35 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar furo[3,2-b]pyridine structures exhibit anticancer properties. For example, derivatives of furo[3,2-b]pyridine have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

  • Case Study : A derivative of furo[3,2-b]pyridine demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at low concentrations.

Anti-inflammatory Activity

The compound may possess anti-inflammatory properties by inhibiting COX enzymes, which play a vital role in the synthesis of prostaglandins involved in inflammation.

  • Research Findings : In vitro studies have shown that related compounds significantly reduced COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with similar scaffolds have been studied for their efficacy against bacterial strains.

  • Case Study : A related furo[3,2-b]pyridine derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the furo[3,2-b]pyridine core can enhance antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications have been noted to enhance efficacy:

  • Methylsulfanyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Carboxamide Functional Group : Contributes to hydrogen bonding interactions with target proteins, increasing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on core scaffolds, substituent effects, and reported biological activities.

Structural Analogues with Furo[3,2-b] Heterocycles

  • N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (6a–6f) Core Structure: Furo[3,2-b]pyrrole (vs. furo[3,2-b]pyridine in the target compound). Substituents: Electron-withdrawing groups (e.g., 4-Cl, CF₃, 4-NO₂, 4-I) on the phenyl ring enhance PET inhibition in spinach chloroplasts. Activity: Compounds 6c (4-NO₂) and 6e (4-I) reduced chlorophyll content in Chlorella vulgaris by 40–50%, attributed to strong electron-withdrawing effects .
  • Methyl 2-formylfuro[3,2-b]pyridine-5-carboxylate derivatives (2a–2d)

    • Core Structure : Similar furo[3,2-b]pyridine backbone but with ester/carbaldehyde substituents.
    • Synthesis : Microwave irradiation reduced reaction times (e.g., 10–15 minutes vs. hours under classical conditions) without compromising yields .
    • Comparison : The target compound’s carboxamide group may improve solubility compared to ester derivatives.

Furo[2,3-b]pyridine Derivatives

  • 6-Chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide analogs Core Structure: Furo[2,3-b]pyridine (positional isomer of the target compound). Substituents: Halogenated aryl groups (e.g., 4-fluorophenyl) and bicyclo[1.1.1]pentane carbamoyl moieties. Comparison: The 2-(methylsulfanyl)phenyl group in the target compound may confer distinct steric and electronic interactions compared to fluorophenyl substituents.

Thieno[2,3-b]pyridine and Dihydropyridine Carboxamides

  • AZ257 and AZ331: 1,4-dihydropyridines with thioether-linked aryl groups. Core Structure: Non-fused dihydropyridine (vs. fused furopyridine). Substituents: Methoxy, bromophenyl, and cyano groups. Comparison: The target compound’s fused furan-pyridine system likely enhances aromatic stacking interactions compared to non-fused analogs.

Key Data Tables

Table 2. Core Scaffold Comparison

Scaffold Aromatic Stacking Potential Synthetic Accessibility Example Bioactivity
Furo[3,2-b]pyridine High (fused system) Moderate PET inhibition
Furo[2,3-b]pyridine Moderate High Kinase inhibition (inferred)
Thieno[2,3-b]pyridine Moderate Low Unspecified enzyme modulation

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